5-methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride
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Overview
Description
5-methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The reaction conditions often include basic hydrolysis to yield the corresponding acid, which is then converted to the desired amine hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5-methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride exhibits unique properties due to its specific structure. The presence of the amine hydrochloride group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
1031843-25-0 |
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Molecular Formula |
C11H14ClN3 |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-9-10(7-12)8-13-14(9)11-5-3-2-4-6-11;/h2-6,8H,7,12H2,1H3;1H |
InChI Key |
UANRCFNZVAKGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)CN.Cl |
Origin of Product |
United States |
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